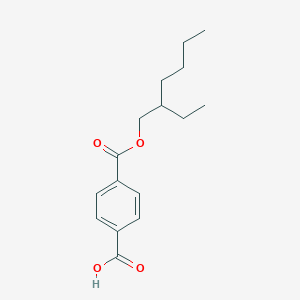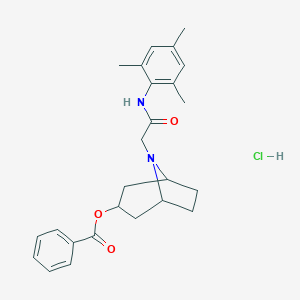
3-Benzoyloxynortropanoacetomesidide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyloxynortropanoacetomesidide hydrochloride is a chemical compound that belongs to the class of tropane alkaloids. It is commonly referred to as BON or BON hydrochloride. BON hydrochloride is an important compound that has been used in scientific research due to its unique properties and potential applications in various fields.
作用机制
BON hydrochloride acts as a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). It binds to the active site of these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular levels. This mechanism of action is similar to that of cocaine, which also inhibits DAT and NET. However, BON hydrochloride has a lower affinity for these transporters compared to cocaine, making it a less potent stimulant.
Biochemical and Physiological Effects:
BON hydrochloride has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to an increase in the release of these neurotransmitters. BON hydrochloride has also been shown to have anxiogenic effects and to impair learning and memory in rodents. However, these effects are dose-dependent and vary depending on the experimental conditions.
实验室实验的优点和局限性
One of the advantages of using BON hydrochloride in lab experiments is its availability and relatively low cost compared to other tropane alkaloids. Additionally, BON hydrochloride has a lower affinity for DAT and NET compared to cocaine, making it a less potent stimulant and reducing the risk of addiction in researchers. However, BON hydrochloride has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in vivo. Additionally, BON hydrochloride has been shown to have toxic effects on dopaminergic neurons at high concentrations, which may limit its use in some experimental conditions.
未来方向
There are several future directions for the research and development of BON hydrochloride. One area of interest is the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. BON hydrochloride has been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of these diseases. Additionally, BON hydrochloride has been shown to have anxiogenic effects, which may be useful for the development of new anxiolytic drugs. Another area of interest is the development of new ligands for DAT and NET using BON hydrochloride as a template. By modifying the structure of BON hydrochloride, it may be possible to develop more potent and selective ligands for these transporters, which may have potential applications in the treatment of addiction and other disorders.
合成方法
The synthesis of BON hydrochloride involves the reaction of tropinone with benzoyl chloride and acetic anhydride in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of the compound can be improved by optimizing the reaction conditions and purification techniques.
科学研究应用
BON hydrochloride has been used in various scientific research studies due to its potential applications in various fields. It has been used as a precursor for the synthesis of other tropane alkaloids such as cocaine and atropine. BON hydrochloride has also been used as a ligand in receptor binding studies and as a tool for investigating the structure-activity relationships of various compounds. Additionally, BON hydrochloride has been used in the development of new drugs for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
CAS 编号 |
123202-97-1 |
|---|---|
产品名称 |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
分子式 |
C25H31ClN2O3 |
分子量 |
443 g/mol |
IUPAC 名称 |
[8-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C25H30N2O3.ClH/c1-16-11-17(2)24(18(3)12-16)26-23(28)15-27-20-9-10-21(27)14-22(13-20)30-25(29)19-7-5-4-6-8-19;/h4-8,11-12,20-22H,9-10,13-15H2,1-3H3,(H,26,28);1H |
InChI 键 |
KIAIISMPVMJDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
同义词 |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



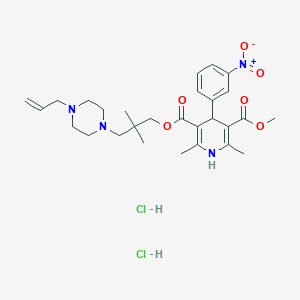

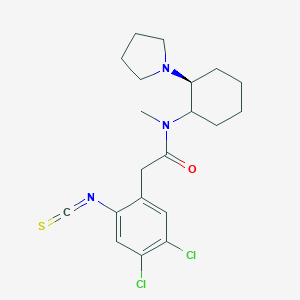


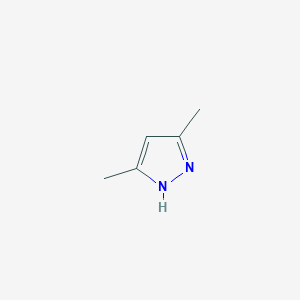
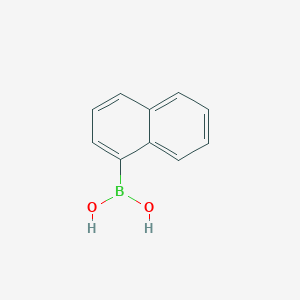
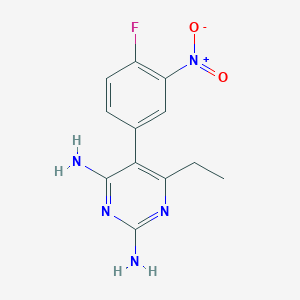

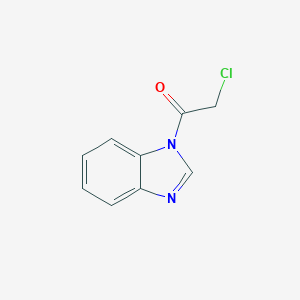
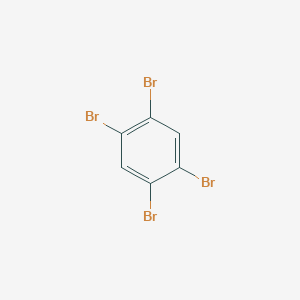
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
